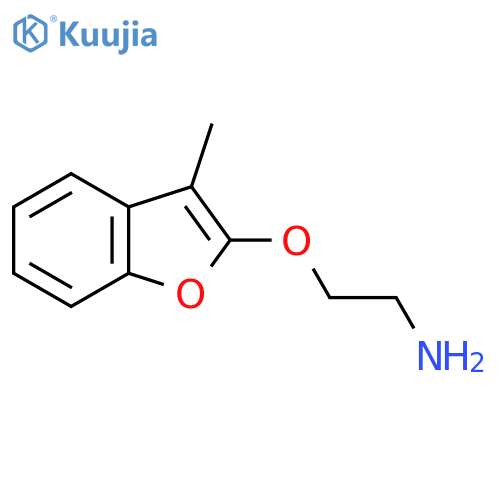

Cas no 2228433-37-0 (2-(3-methyl-1-benzofuran-2-yl)oxyethan-1-amine)

2-(3-methyl-1-benzofuran-2-yl)oxyethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(3-methyl-1-benzofuran-2-yl)oxyethan-1-amine

- 2228433-37-0

- EN300-1799133

- 2-[(3-methyl-1-benzofuran-2-yl)oxy]ethan-1-amine

-

- インチ: 1S/C11H13NO2/c1-8-9-4-2-3-5-10(9)14-11(8)13-7-6-12/h2-5H,6-7,12H2,1H3

- InChIKey: LRZPLCBQPNFWHE-UHFFFAOYSA-N

- SMILES: O1C(=C(C)C2C=CC=CC1=2)OCCN

計算された属性

- 精确分子量: 191.094628657g/mol

- 同位素质量: 191.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 3

- 複雑さ: 186

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.1

- トポロジー分子極性表面積: 48.4Ų

2-(3-methyl-1-benzofuran-2-yl)oxyethan-1-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1799133-0.05g |

2-[(3-methyl-1-benzofuran-2-yl)oxy]ethan-1-amine |

2228433-37-0 | 0.05g |

$1247.0 | 2023-09-19 | ||

| Enamine | EN300-1799133-5.0g |

2-[(3-methyl-1-benzofuran-2-yl)oxy]ethan-1-amine |

2228433-37-0 | 5g |

$4309.0 | 2023-06-02 | ||

| Enamine | EN300-1799133-2.5g |

2-[(3-methyl-1-benzofuran-2-yl)oxy]ethan-1-amine |

2228433-37-0 | 2.5g |

$2912.0 | 2023-09-19 | ||

| Enamine | EN300-1799133-1.0g |

2-[(3-methyl-1-benzofuran-2-yl)oxy]ethan-1-amine |

2228433-37-0 | 1g |

$1485.0 | 2023-06-02 | ||

| Enamine | EN300-1799133-10g |

2-[(3-methyl-1-benzofuran-2-yl)oxy]ethan-1-amine |

2228433-37-0 | 10g |

$6390.0 | 2023-09-19 | ||

| Enamine | EN300-1799133-5g |

2-[(3-methyl-1-benzofuran-2-yl)oxy]ethan-1-amine |

2228433-37-0 | 5g |

$4309.0 | 2023-09-19 | ||

| Enamine | EN300-1799133-0.25g |

2-[(3-methyl-1-benzofuran-2-yl)oxy]ethan-1-amine |

2228433-37-0 | 0.25g |

$1366.0 | 2023-09-19 | ||

| Enamine | EN300-1799133-0.1g |

2-[(3-methyl-1-benzofuran-2-yl)oxy]ethan-1-amine |

2228433-37-0 | 0.1g |

$1307.0 | 2023-09-19 | ||

| Enamine | EN300-1799133-0.5g |

2-[(3-methyl-1-benzofuran-2-yl)oxy]ethan-1-amine |

2228433-37-0 | 0.5g |

$1426.0 | 2023-09-19 | ||

| Enamine | EN300-1799133-10.0g |

2-[(3-methyl-1-benzofuran-2-yl)oxy]ethan-1-amine |

2228433-37-0 | 10g |

$6390.0 | 2023-06-02 |

2-(3-methyl-1-benzofuran-2-yl)oxyethan-1-amine 関連文献

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656

-

Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

2-(3-methyl-1-benzofuran-2-yl)oxyethan-1-amineに関する追加情報

2-(3-Methyl-1-Benzofuran-2-Yl)Oxyethan-1-Amine: A Comprehensive Overview

2-(3-Methyl-1-benzofuran-2-yl)oxyethan-1-amine is a compound with the CAS number 2228433-37-0, which has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is a derivative of benzofuran, a heterocyclic aromatic compound, and incorporates an amino group, making it a versatile molecule for further functionalization and exploration.

The structure of 2-(3-methyl-1-benzofuran-2-yl)oxyethan-1-amine consists of a benzofuran ring system with a methyl substituent at the 3-position and an oxyethylene chain attached to the amino group. This configuration provides the molecule with both aromatic and aliphatic characteristics, enabling it to participate in diverse chemical reactions. Recent studies have highlighted its potential as a building block in organic synthesis, particularly in the development of bioactive compounds and advanced materials.

One of the most promising applications of this compound lies in its use as an intermediate in drug discovery. Researchers have explored its ability to act as a precursor for synthesizing bioactive molecules with potential therapeutic effects. For instance, modifications to the benzofuran ring have shown promise in targeting specific biological pathways, such as those involved in neurodegenerative diseases or cancer. The incorporation of the amino group further enhances its versatility, allowing for the introduction of additional functional groups that can modulate biological activity.

In addition to its role in pharmaceutical research, 2-(3-methyl-1-benzofuran-2-yl)oxyethan-1-amine has also been investigated for its potential in materials science. Its aromatic system and functional groups make it a candidate for use in the development of advanced polymers, sensors, and electronic materials. Recent advancements in click chemistry have enabled efficient coupling reactions involving this compound, paving the way for its integration into complex molecular architectures.

The synthesis of 2-(3-methyl-1-benzofuran-2-yl)oxyethan-1-amine typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to improve yield and purity, ensuring that this compound is accessible for large-scale applications. Furthermore, green chemistry principles have been applied to minimize environmental impact during its production.

From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These studies have provided insights into its molecular structure, stability, and reactivity under various conditions. Computational modeling has also played a crucial role in predicting its electronic properties and reactivity patterns, aiding in the design of novel synthetic routes.

Recent breakthroughs in computational chemistry have further enhanced our understanding of 2-(3-methyl-1-benzofuran-2-yloxy)ethanamine's behavior at the molecular level. Quantum mechanical calculations have revealed details about its electronic structure and bonding patterns, which are critical for predicting its interactions with other molecules. This information is invaluable for designing experiments aimed at exploring its biological activity or material properties.

In conclusion, 2-(3-methyl-1-benzofuran-2-yloxy)ethanamine (CAS No: 2228433-370) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure and reactivity make it an attractive candidate for both fundamental research and applied development. As ongoing studies continue to uncover new applications and insights into its properties, this compound is poised to play an increasingly important role in advancing modern science and technology.

2228433-37-0 (2-(3-methyl-1-benzofuran-2-yl)oxyethan-1-amine) Related Products

- 1216700-74-1(2-2-(4-chlorophenoxy)acetamido-6-methyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride)

- 2171874-81-8(3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol)

- 1270378-75-0(2-amino-2-(1-benzothiophen-3-yl)propan-1-ol)

- 2172633-52-0(4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)but-2-enoic acid)

- 1807286-88-9(5-Cyano-3-mercaptopicolinoyl chloride)

- 1067237-58-4(2-fluoro-N-Methyl BenzeneethanaMine HCL)

- 1603558-66-2(N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide)

- 2118909-03-6(2-{3-(difluoromethyl)sulfanylphenyl}propanenitrile)

- 946320-72-5(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide)

- 850901-98-3(2-2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol)